N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide
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Overview
Description
N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide is an organic compound that features a boronic ester group and a chloro-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide typically involves the coupling of a boronic ester with a chloro-substituted phenyl ring. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the boronic ester and the aryl halide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The chloro-substituted phenyl ring can also participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
N-(4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide is unique due to its combination of a boronic ester group and a chloro-substituted phenyl ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C17H25BClNO3 |
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Molecular Weight |
337.6 g/mol |
IUPAC Name |
N-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H25BClNO3/c1-11(2)9-15(21)20-14-8-7-12(19)10-13(14)18-22-16(3,4)17(5,6)23-18/h7-8,10-11H,9H2,1-6H3,(H,20,21) |
InChI Key |
SYUSWJMNTDLQHG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)NC(=O)CC(C)C |
Origin of Product |
United States |
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